molecular formula C21H20O7 B1675301 Licopyranocoumarin CAS No. 117038-80-9

Licopyranocoumarin

Cat. No. B1675301
M. Wt: 384.4 g/mol
InChI Key: MOBCUWLJOZHPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licopyranocoumarin is an isoflavonoid . It is synthesized in plants of the Apiaceae, Rutaceae families, and one species in each of the Cornaceae, Calophyllaceae, and Fabaceae families . It has a wide range of biological activities: anti-cancer, anti-spasmatic, and anticoagulant, and it also inhibits erythrocyte lysis and accumulation of triacylglycerides .


Synthesis Analysis

The synthesis of Licopyranocoumarin and other coumarin compounds has been explored in various studies . For instance, Gómez-Robledo and coauthors made structural analysis of calanolides (dipyranocoumarins) and transcriptomic analysis using RNA sequencing and suggested biosynthesis pathways and unigene candidates in the dataset of transcriptome potentially participating in biosynthesis pathways of umbelliferone and calanolide .


Molecular Structure Analysis

Licopyranocoumarin has a molecular formula of C21H20O7, with an average mass of 384.379 Da and a monoisotopic mass of 384.120911 Da . The coumarin core (i.e., 1-benzopyran-2(2H)-one) is a structural motif highly recurrent in both natural products and bioactive molecules .


Chemical Reactions Analysis

Licopyranocoumarin has been found to inhibit MPP±induced JNK activation through the suppression of reactive oxygen species (ROS) generation, thereby inhibiting MPP±induced neuronal PC12D cell death .


Physical And Chemical Properties Analysis

Licopyranocoumarin has a molecular formula of C21H20O7, with an average mass of 384.379 Da and a monoisotopic mass of 384.120911 Da .

Scientific Research Applications

Pharmacological Activities in Traditional Medicine

Licopyranocoumarin, a coumarin compound found in licorice, has been a subject of research due to its various pharmacological activities. Licorice, a traditional medicine in China and other countries, contains coumarin compounds, including licopyranocoumarin, which have shown potential in anticancer, hepatoprotective, antispasmodic, immunosuppressive, anti-inflammatory, and antibacterial treatments. These properties demonstrate licopyranocoumarin's clinical application potential (Zang, 2020).

Neuroprotective Effects

Licopyranocoumarin has exhibited notable neuroprotective properties. In studies focusing on anti-Parkinsonian drugs, extracts containing Glycyrrhiza, which includes licopyranocoumarin, protected cells from MPP+-induced cell death. This finding suggests its potential as a drug lead for Parkinson’s Disease treatment (Fujimaki et al., 2014).

Antioxidative Effects

Research on traditional Indonesian medicinal plants, including those with coumarins like licopyranocoumarin, has highlighted their antioxidative capacity. This antioxidant activity is associated with health benefits and could be crucial in developing treatments for various oxidative stress-related conditions (Steffan et al., 2005).

Potential in Hepatic Steatosis Treatment

Glycycoumarin, closely related to licopyranocoumarin, has been effective in mitigating hepatic steatosis. Its ability to activate lipophagy, inhibit lipogenesis, and enhance fatty acid oxidation presents it as a novel agent in treating non-alcoholic fatty liver disease (Zhang et al., 2017).

Future Directions

Future research should further explore the pharmacological mechanisms of action of coumarin compounds, including their antibacterial activities . Investigations into the pharmacological activities of different glycycoumarin isomers might open new research frontiers .

properties

IUPAC Name

7-(2,4-dihydroxyphenyl)-2-(hydroxymethyl)-5-methoxy-2-methyl-3,4-dihydropyrano[3,2-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-21(10-22)6-5-13-18(28-21)9-17-15(19(13)26-2)8-14(20(25)27-17)12-4-3-11(23)7-16(12)24/h3-4,7-9,22-24H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBCUWLJOZHPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922255
Record name 3-(2,4-Dihydroxyphenyl)-8-(hydroxymethyl)-5-methoxy-8-methyl-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Licopyranocoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Licopyranocoumarin

CAS RN

117038-80-9, 121249-16-9
Record name (+)-3-(2,4-Dihydroxyphenyl)-7,8-dihydro-8-(hydroxymethyl)-5-methoxy-8-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117038-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licopyranocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117038809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GU 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121249169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dihydroxyphenyl)-8-(hydroxymethyl)-5-methoxy-8-methyl-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOPYRANOCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X8VZO798F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Licopyranocoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

137 °C
Record name Licopyranocoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Licopyranocoumarin
Reactant of Route 2
Licopyranocoumarin
Reactant of Route 3
Licopyranocoumarin
Reactant of Route 4
Licopyranocoumarin
Reactant of Route 5
Licopyranocoumarin
Reactant of Route 6
Licopyranocoumarin

Citations

For This Compound
420
Citations
T Hatano, T Yasuhara, T Fukuda, T Noro… - Chemical and …, 1989 - jstage.jst.go.jp
An anti-HIV (human immunodeficiency virus) phenolic constituent, licopyranocoumarin (4), and two other new phenolics named licoarylcoumarin (5) and glisoflavone (6) were isolated …
Number of citations: 183 www.jstage.jst.go.jp
T Fujimaki, S Saiki, E Tashiro, D Yamada, M Kitagawa… - PLoS …, 2014 - journals.plos.org
In the course of screening for the anti-Parkinsonian drugs from a library of traditional herbal medicines, we found that the extracts of choi-joki-to and daio-kanzo-to protected cells from …
Number of citations: 29 journals.plos.org
Y Zang - Natural Product Communications, 2020 - journals.sagepub.com
… Through in vitro experiments, licopyranocoumarin was found to inhibit progressively the aggregation of platelets induced by 0.01 U/mL of thrombin. Furthermore, licopyranocoumarin …
Number of citations: 19 journals.sagepub.com
T Hatano, T Yasuhara, K Miyamoto… - Chemical and …, 1988 - jstage.jst.go.jp
… One of these a coumarin derivative named licopyranocoumarin, isolated from Xi—bei … Thus, licopyranocoumarin should be formulated as 7,8—dihydro—3—(2,Adihydroxyphenyl)—8—…
Number of citations: 166 www.jstage.jst.go.jp
AS Salokhe, SR Patil, RS Patil… - International Journal of … - pdfs.semanticscholar.org
Liquorice consists of dried, unpeeled, roots and stolons of Glycyrrhiza glabra Linn., traditionally used as an expectorant, demulcent, antispasmodic, flavoring agent and also used in the …
Number of citations: 0 pdfs.semanticscholar.org
T Hatano, T Fukuda, T MIYASE, T NORO… - Chemical and …, 1991 - jstage.jst.go.jp
Two new phenolic compounds, glicoricone (3) and licofuranone (4), were isolated from a species of licorice brought from the northwestern region of China, and their structures were …
Number of citations: 88 www.jstage.jst.go.jp
A Kasai, N Hiramatsu, K Hayakawa, J Yao… - Biological and …, 2008 - jstage.jst.go.jp
… Among 12 major constituents of Glycyrrhizae Radix and Scutellariae Radix, we identified that licopyranocoumarin, glycyrrhizic acid and genistein in Glycyrrhizae Radix and …
Number of citations: 28 www.jstage.jst.go.jp
T Hatano, T Fukuda, YZ Liu, T Noro… - Yakugaku zasshi: Journal …, 1991 - europepmc.org
The roots and/or rhizomes of Glychyrrhiza uralensis, G. glabra and G. inflata, and commercial licorice specimens from various regions or countries were analyzed by high-performance …
Number of citations: 85 europepmc.org
R Abdizadeh, F Hadizadeh, T Abdizadeh - Molecular Diversity, 2022 - Springer
… hydrogen bonds were also observed for glycycoumarin with Met6 and Asn156, wedelolactone with Glu155, Ser116 and Thr130, and isomesuol with Glu155 while licopyranocoumarin …
Number of citations: 25 link.springer.com
T Hatano, I Yasuhara - Chem. Pharm, Bull
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.